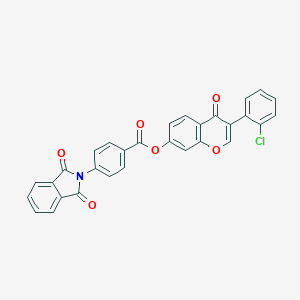
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been shown to act as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation and perception. By blocking this receptor, this compound can help researchers better understand the role of serotonin in these processes.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin 5-HT2A receptor, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments is its high selectivity for the serotonin 5-HT2A receptor, which allows researchers to study this receptor in isolation. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several potential future directions for research involving 2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one. For example, researchers could investigate its effects on other receptors in the brain, or explore its potential therapeutic applications in the treatment of neurological disorders. Additionally, new synthesis methods could be developed to improve the potency and selectivity of this compound, making it an even more valuable tool for scientific research.
Méthodes De Synthèse
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one can be synthesized through a multi-step process that involves the condensation of 2-aminophenol with 4-propoxybenzaldehyde to form 2-(4-propoxybenzylideneamino)phenol. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde and acetic anhydride to produce this compound.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the mechanisms of action of these receptors.
Propriétés
Formule moléculaire |
C27H25NO5 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO5/c1-4-15-32-20-11-9-18(10-12-20)26(29)22(27-28-23-7-5-6-8-25(23)33-27)17-19-16-21(30-2)13-14-24(19)31-3/h5-14,16-17H,4,15H2,1-3H3/b22-17- |
Clé InChI |
BCKXJZBWRSMESK-XLNRJJMWSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)


![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
